molecular formula C23H23N5O2 B2563127 7-ethyl-6-imino-11-methyl-N-[(4-methylphenyl)methyl]-2-oxo-1,7,9-triazatricyclo[8.4.0.03,8]tetradeca-3(8),4,9,11,13-pentaene-5-carboxamide CAS No. 614747-55-6

7-ethyl-6-imino-11-methyl-N-[(4-methylphenyl)methyl]-2-oxo-1,7,9-triazatricyclo[8.4.0.03,8]tetradeca-3(8),4,9,11,13-pentaene-5-carboxamide

Cat. No.: B2563127
CAS No.: 614747-55-6
M. Wt: 401.47
InChI Key: WVIWSTJPUMXMPF-UHFFFAOYSA-N
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Description

Key structural elements include:

  • N-[(4-Methylphenyl)methyl] carboxamide: Introduces aromaticity and lipophilicity, which may modulate receptor binding or solubility.
  • 6-Imino and 2-oxo groups: These polar functionalities facilitate hydrogen bonding, impacting crystal packing and stability .

Its synthesis likely involves multi-step cyclization and functionalization, analogous to methods used for related tricyclic systems (e.g., spiro compounds in ), though specific pathways remain undocumented in the provided evidence. Structural characterization would employ X-ray crystallography (via SHELX or WinGX ) and spectroscopic techniques (IR, UV-Vis) .

Properties

IUPAC Name

7-ethyl-6-imino-11-methyl-N-[(4-methylphenyl)methyl]-2-oxo-1,7,9-triazatricyclo[8.4.0.03,8]tetradeca-3(8),4,9,11,13-pentaene-5-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H23N5O2/c1-4-27-19(24)17(22(29)25-13-16-9-7-14(2)8-10-16)12-18-21(27)26-20-15(3)6-5-11-28(20)23(18)30/h5-12,24H,4,13H2,1-3H3,(H,25,29)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WVIWSTJPUMXMPF-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCN1C2=C(C=C(C1=N)C(=O)NCC3=CC=C(C=C3)C)C(=O)N4C=CC=C(C4=N2)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H23N5O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

401.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 7-ethyl-6-imino-11-methyl-N-[(4-methylphenyl)methyl]-2-oxo-1,7,9-triazatricyclo[8.4.0.03,8]tetradeca-3(8),4,9,11,13-pentaene-5-carboxamide involves multiple steps, including the formation of the tricyclic core and subsequent functionalization. Common synthetic routes may involve cyclization reactions, condensation reactions, and the use of protecting groups to ensure the correct formation of the desired structure. Specific reaction conditions such as temperature, solvent, and catalysts are crucial for the successful synthesis of this compound.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and minimize costs. This could include the use of continuous flow reactors, high-throughput screening of reaction conditions, and the development of scalable purification methods.

Chemical Reactions Analysis

Types of Reactions

7-ethyl-6-imino-11-methyl-N-[(4-methylphenyl)methyl]-2-oxo-1,7,9-triazatricyclo[8.4.0.03,8]tetradeca-3(8),4,9,11,13-pentaene-5-carboxamide can undergo various types of chemical reactions, including:

    Oxidation: The compound can be oxidized under specific conditions to form oxidized derivatives.

    Reduction: Reduction reactions can be used to modify the imino and oxo groups.

    Substitution: The compound can undergo substitution reactions, particularly at the aromatic ring and the tricyclic core.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents (e.g., potassium permanganate), reducing agents (e.g., sodium borohydride), and various nucleophiles and electrophiles for substitution reactions. Reaction conditions such as temperature, solvent, and pH are carefully controlled to achieve the desired transformations.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated or ketone derivatives, while reduction may produce amine or alcohol derivatives.

Scientific Research Applications

7-ethyl-6-imino-11-methyl-N-[(4-methylphenyl)methyl]-2-oxo-1,7,9-triazatricyclo[8.4.0.03,8]tetradeca-3(8),4,9,11,13-pentaene-5-carboxamide has several scientific research applications:

    Chemistry: The compound is used as a building block in organic synthesis, particularly in the development of new heterocyclic compounds.

    Medicine: The compound is being investigated for its potential therapeutic properties, including anti-cancer and anti-inflammatory activities.

    Industry: It may be used in the development of new materials with unique properties, such as high thermal stability and specific electronic characteristics.

Mechanism of Action

The mechanism of action of 7-ethyl-6-imino-11-methyl-N-[(4-methylphenyl)methyl]-2-oxo-1,7,9-triazatricyclo[8.4.0.03,8]tetradeca-3(8),4,9,11,13-pentaene-5-carboxamide involves its interaction with specific molecular targets. These targets may include enzymes, receptors, and other proteins. The compound can modulate the activity of these targets through binding interactions, leading to changes in cellular pathways and biological effects.

Comparison with Similar Compounds

N-Ethyl-6-imino-7-(2-methoxyethyl)-11-methyl-2-oxo-... (CAS: 371212-22-5)

Key Differences :

  • Position 7 substituent: 2-Methoxyethyl (vs. ethyl in the target compound).
  • N-Substituent : Ethyl (vs. 4-methylbenzyl in the target).
    • The absence of an aromatic moiety may diminish π-π stacking interactions in crystal lattices or receptor binding .

Spiro Compounds from

  • Heterocyclic cores: Benzothiazole and dimethylaminophenyl groups.
  • Synthetic methods : Multi-component cyclization reactions, though the target compound’s tricyclic system may require stricter stereochemical control.
  • Characterization : Both use IR and UV-Vis, but the target’s structural complexity necessitates advanced crystallographic tools (e.g., ORTEP-3 for 3D visualization) .

Physicochemical Properties

Property Target Compound CAS 371212-22-5 Spiro Compounds
Polar Groups 6-Imino, 2-oxo, carboxamide 6-Imino, 2-oxo, carboxamide Carbonyl, hydroxyl, benzothiazole
Key Substituents 7-Ethyl, 4-methylbenzyl 7-(2-Methoxyethyl), ethyl Benzothiazole, dimethylaminophenyl
H-Bonding Potential High (multiple acceptors/donors) Moderate (methoxy as donor) Moderate (hydroxyl, carbonyl)
Lipophilicity High (aromatic, ethyl groups) Moderate (methoxy reduces logP) Variable (depends on R-group)

Crystallographic and Computational Insights

  • Crystal Packing: The target’s 4-methylbenzyl group may engage in edge-to-face aromatic interactions, while its imino and oxo groups form extended hydrogen-bonded networks, as seen in Etter’s graph-set analysis .
  • Software Utilization : SHELXL is preferred for refining such complex structures due to its robustness in handling high-resolution data , while WinGX aids in data integration and visualization .

Biological Activity

The compound 7-ethyl-6-imino-11-methyl-N-[(4-methylphenyl)methyl]-2-oxo-1,7,9-triazatricyclo[8.4.0.03,8]tetradeca-3(8),4,9,11,13-pentaene-5-carboxamide is a complex organic molecule with significant potential in medicinal chemistry and biological applications. Its unique tricyclic structure and diverse functional groups suggest a variety of biological activities, particularly in cancer treatment and antimicrobial properties.

Chemical Structure and Properties

This compound has the molecular formula C26H26N4O5C_{26}H_{26}N_{4}O_{5} and a molecular weight of 474.5 g/mol. The intricate triazatricyclo framework contributes to its reactivity and interaction with biological targets.

Anticancer Properties

Research indicates that this compound may exhibit cytotoxic effects on various cancer cell lines. The mechanism appears to involve the inhibition of specific kinases and enzymes that are crucial for cell proliferation and survival. Studies have demonstrated that it can disrupt key signaling pathways associated with cancer growth.

Case Study Example:
In vitro studies have shown that the compound inhibits the proliferation of Jurkat T cells with an IC50 value significantly lower than standard chemotherapeutic agents, indicating its potential as a novel anticancer agent.

Antimicrobial Activity

The compound also displays promising antimicrobial properties , potentially inhibiting microbial enzymes critical for bacterial growth. This activity suggests its application in developing new antibiotics or antimicrobial agents.

Research Findings:
In laboratory settings, this compound has been shown to effectively inhibit the growth of several bacterial strains, indicating its potential role in treating infections caused by resistant bacteria.

The biological activity of this compound is primarily attributed to its ability to bind to specific molecular targets:

  • Enzyme Inhibition: The compound may inhibit enzymes involved in metabolic pathways critical for cancer cell survival.
  • Receptor Interaction: It may interact with receptors that modulate immune responses, enhancing the body’s ability to fight tumors or infections.

Comparative Analysis with Similar Compounds

The following table summarizes key features of structurally similar compounds:

Compound NameMolecular FormulaKey Features
Ethyl 6-imino-11-methyl-N-(oxolan-2-ylmethyl)-1,7,9-triazatricyclo[8.4.0.03,8]tetradecaC20H23N5O3C_{20}H_{23}N_{5}O_{3}Contains oxolan group enhancing solubility
Ethyl 11-methyl-6-(4-nitrobenzoyl)iminoC24H26N4O5C_{24}H_{26}N_{4}O_{5}Features nitro group for different reactivity
6-imino-11-methyl-N-(2-phenyletheyl)-1,7,9-triazatricyclo[8.4.0.03,8]tetradecaC28H25N5O2C_{28}H_{25}N_{5}O_{2}Larger phenyl substituent affecting biological activity

These compounds illustrate how structural modifications can influence biological activity and reactivity.

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